molecular formula C10H10N2O3 B15212447 2-Methoxy-5-(4-methoxyphenyl)-1,3,4-oxadiazole CAS No. 82476-11-7

2-Methoxy-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B15212447
CAS No.: 82476-11-7
M. Wt: 206.20 g/mol
InChI Key: ZXKWDJMADMDFJN-UHFFFAOYSA-N
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Description

2-Methoxy-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and material science. The presence of methoxy groups in the structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(4-methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methoxybenzoic acid hydrazide with methoxyacetic acid under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4-methoxyphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include hydroxylated oxadiazoles, hydrazine derivatives, and various substituted oxadiazoles, depending on the specific reaction and conditions used.

Scientific Research Applications

2-Methoxy-5-(4-methoxyphenyl)-1,3,4-oxadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.

    Medicine: Its biological activities are being explored for therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4-methoxyphenyl)-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its antimicrobial or anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(phenylamino)methylphenol
  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Comparison

2-Methoxy-5-(4-methoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds like 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole, the oxadiazole derivative exhibits different reactivity and biological activity profiles. The methoxy groups further enhance its solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

82476-11-7

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-methoxy-5-(4-methoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C10H10N2O3/c1-13-8-5-3-7(4-6-8)9-11-12-10(14-2)15-9/h3-6H,1-2H3

InChI Key

ZXKWDJMADMDFJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)OC

Origin of Product

United States

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